Ethyl 3-morpholino-3-oxopropanoate

Beschreibung

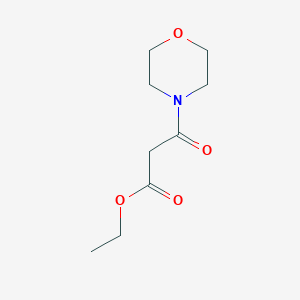

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-morpholin-4-yl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-9(12)7-8(11)10-3-5-13-6-4-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSROXUCXBXPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Beta Keto Ester Chemistry

Beta-keto esters are a class of organic compounds characterized by a ketone functional group at the beta-position relative to an ester group. This arrangement of functional groups imparts a unique reactivity to the molecule. The methylene (B1212753) group situated between the two carbonyl groups is particularly acidic, making it susceptible to deprotonation and subsequent reactions. This reactivity makes beta-keto esters versatile intermediates in a wide array of organic transformations.

Ethyl 3-morpholino-3-oxopropanoate is a prime example of a beta-keto ester. Its structure allows it to participate in various classical reactions of this compound class. For instance, it can serve as a precursor in Knoevenagel condensations, a fundamental carbon-carbon bond-forming reaction. Furthermore, the presence of the ketone and ester functionalities facilitates cyclization reactions, leading to the synthesis of diverse heterocyclic systems such as pyrazoles and isoxazoles through nucleophilic attack at the ketone. The synthesis of beta-keto esters themselves can be achieved through various methods, including the Claisen condensation, the reaction of ketones with carbonates, or the use of reagents like ethyl chloroformate. nih.govorganic-chemistry.orgstackexchange.com

Importance of Morpholine Containing Chemical Entities in Contemporary Research

The morpholine (B109124) ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a significant pharmacophore in medicinal chemistry. nih.govepa.govresearchgate.net Its incorporation into molecular structures is often driven by its favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se The presence of the morpholine moiety can enhance a molecule's potency, improve its pharmacokinetic profile, and contribute to desirable drug-like characteristics such as solubility and bioavailability. nih.govresearchgate.net

The nitrogen atom in the morpholine ring is weakly basic, and the oxygen atom can participate in hydrogen bonding, both of which can influence a molecule's interaction with biological targets. researchgate.net Consequently, the morpholine scaffold is found in numerous approved drugs and experimental therapeutic agents across a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral applications. nih.govepa.govresearchgate.net Its versatility and the relative ease of its incorporation into molecules make it a "privileged structure" in drug design and development. nih.govsci-hub.se

Overview of Research Trajectories for Ethyl 3 Morpholino 3 Oxopropanoate

Established Synthetic Routes

The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions, a reliable and well-documented approach.

Synthesis via Nucleophilic Substitution of Halogenated Precursors

A prevalent method for synthesizing this compound involves the reaction of an ethyl 3-halo-3-oxopropanoate with morpholine (B109124). This reaction is a classic example of nucleophilic acyl substitution where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid halide and displacing the halide to form the corresponding amide.

The most common variant of this synthetic route employs ethyl 3-chloro-3-oxopropanoate as the halogenated precursor. The reaction involves the direct treatment of ethyl 3-chloro-3-oxopropanoate with morpholine. The lone pair of electrons on the nitrogen atom of morpholine initiates a nucleophilic attack on the carbonyl carbon of the acid chloride functional group in ethyl 3-chloro-3-oxopropanoate. This is followed by the elimination of a chloride ion, resulting in the formation of this compound.

Table 1: Key Components in the Synthesis of this compound

| Role | Compound Name | Chemical Formula |

| Starting Material | Ethyl 3-chloro-3-oxopropanoate | C₅H₇ClO₃ |

| Starting Material | Morpholine | C₄H₉NO |

| Product | This compound | C₉H₁₅NO₄ |

| Base/Catalyst | Triethylamine (B128534) | C₆H₁₅N |

| Solvent | Dichloromethane (B109758) | CH₂Cl₂ |

The reaction between ethyl 3-chloro-3-oxopropanoate and morpholine generates hydrogen chloride (HCl) as a byproduct. This acid can protonate the morpholine, rendering it non-nucleophilic and thus halting the reaction. To neutralize the generated HCl and ensure the reaction proceeds to completion, a base is required. Triethylamine (Et₃N) is commonly used for this purpose. atamanchemicals.com

Triethylamine is a tertiary amine that acts as an acid scavenger. atamanchemicals.com It reacts with the HCl produced to form triethylammonium (B8662869) chloride, a salt that is typically soluble in the reaction solvent or can be easily removed during the work-up process. The use of a base like triethylamine is crucial for achieving high yields of the desired product.

The choice of solvent is critical for the success of the synthesis. Dichloromethane (CH₂Cl₂) is a frequently employed solvent for this reaction. Its efficacy stems from its ability to dissolve both the starting materials and the triethylamine, providing a homogeneous reaction medium. Furthermore, it is relatively inert and has a low boiling point, which facilitates its removal during the product isolation phase. The reaction is often conducted at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize potential side reactions.

One-Pot Cyclocondensation Strategies

While not as commonly reported for the direct synthesis of this compound itself, one-pot reactions are a staple in the synthesis of related morpholine-containing structures and other heterocyclic compounds. prepchem.comnih.gov For instance, a one-pot synthesis of 3-ethyl-3-morpholino-2-cyanoacrylamide has been described involving the reaction of cyanoacetamide, triethylorthopropionate, and morpholine under reflux. prepchem.com Such strategies, which combine multiple reaction steps in a single reaction vessel, offer advantages in terms of operational simplicity, reduced waste, and improved time efficiency. The principles of these one-pot methodologies could potentially be adapted for the synthesis of this compound.

Methodological Advancements in this compound Synthesis

While the nucleophilic substitution route remains the primary method for synthesizing this compound, ongoing research in organic synthesis continues to drive the development of more efficient and environmentally friendly methodologies. Advances in catalysis, the use of novel activating agents, and the development of flow chemistry processes are areas that could lead to improved synthetic routes for this compound in the future. For example, the use of milder reaction conditions and catalysts that can be easily recovered and reused would represent a significant advancement.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is critically dependent on the careful optimization of several reaction parameters. Key variables that are typically fine-tuned include temperature, reaction time, solvent choice, and the molar ratio of reactants and reagents.

The goal of optimization is to maximize the conversion of starting materials into the desired product while minimizing the formation of impurities. A systematic approach, such as a factorial design of experiments, can be employed to efficiently explore the effects of multiple variables simultaneously. rsc.org For instance, in the synthesis involving ethyl 3-chloro-3-oxopropanoate and morpholine, the rate of addition of the acyl chloride and the reaction temperature are crucial. A slow, controlled addition at a low temperature (e.g., 0°C) is preferred to prevent potential side reactions and decomposition.

A hypothetical optimization study for the reaction of ethyl 3-chloro-3-oxopropanoate with morpholine might involve varying the base, solvent, and temperature, as illustrated in the table below. The outcomes would be measured in terms of product yield and purity, determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Table 1: Hypothetical Optimization of Synthesis Conditions

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Triethylamine (1.1) | Dichloromethane | 0 to 25 | 4 | 85 | 95 |

| 2 | Pyridine (1.1) | Dichloromethane | 0 to 25 | 4 | 78 | 92 |

| 3 | Triethylamine (1.1) | Tetrahydrofuran | 0 to 25 | 4 | 82 | 94 |

| 4 | Triethylamine (1.5) | Dichloromethane | 0 to 25 | 4 | 88 | 96 |

Based on such a study, the optimal conditions can be selected. For example, entry 4 might be chosen as the ideal condition, demonstrating that a slight excess of the base can lead to improved yield and purity.

Implementation of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com The application of these principles to the synthesis of this compound can significantly enhance its environmental profile.

Key principles of green chemistry relevant to this synthesis include:

Prevention of Waste: It is preferable to prevent waste formation than to treat it after it has been created. youtube.com This can be achieved by optimizing reactions for high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com The reaction of diethyl malonate with morpholine, where ethanol (B145695) is the only byproduct, can have a higher atom economy compared to the route using ethyl 3-chloro-3-oxopropanoate, which generates a triethylammonium chloride salt waste.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents like dichloromethane should be minimized or replaced with greener alternatives. youtube.com Potential replacements could include solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, which are considered more environmentally benign. Conducting the reaction under solvent-free conditions is another highly effective green approach. nih.gov

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The synthesis using ethyl 3-chloro-3-oxopropanoate, which can be run at room temperature, is advantageous from an energy efficiency perspective compared to methods requiring high-temperature reflux.

Use of Renewable Feedstocks: While not always directly applicable, exploring starting materials derived from renewable resources, such as bio-based succinic acid derivatives, could be a long-term green chemistry goal. youtube.com

By evaluating synthetic routes through the lens of these principles, a greener and more sustainable process for producing this compound can be developed.

Considerations for Scale-Up in Academic and Industrial Research

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger scale for academic or industrial research (kilograms) presents a unique set of challenges. google.com

Key considerations for scale-up include:

Heat Transfer: Exothermic reactions that are easily managed in a small flask by an ice bath can become difficult to control in a large reactor. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. This requires the use of jacketed reactors with controlled cooling systems to maintain the optimal temperature and prevent runaway reactions.

Mass Transfer and Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. What works with a small magnetic stir bar may be inadequate in a large vessel, necessitating the use of overhead mechanical stirrers to ensure proper agitation. mdpi.com

Reagent Addition: The rate of addition of reagents, especially reactive ones like ethyl 3-chloro-3-oxopropanoate, must be carefully controlled on a larger scale to manage heat evolution and maintain a consistent concentration profile. mdpi.com

Work-up and Purification: Procedures that are simple on a small scale, such as extraction with a separatory funnel, become cumbersome and time-consuming at a larger scale. Alternative methods like continuous liquid-liquid extraction or centrifugation may be required. Similarly, purification by column chromatography, common in the lab, is often not feasible for large quantities, making crystallization or distillation the preferred methods.

Safety: A thorough hazard analysis is essential before any scale-up. This includes understanding the thermal stability of reactants and products, the potential for gas evolution, and the flammability of solvents.

The successful scale-up of the synthesis of this compound requires a systematic approach, often involving pilot runs at an intermediate scale to identify and address potential issues before committing to a full-scale production. mdpi.com

Reactivity Profile of the Beta-Keto Ester Moiety

The β-keto ester portion of this compound is characterized by a ketone and an ester group separated by a methylene (B1212753) group (α-carbon). This arrangement confers unique reactivity to the molecule.

Electrophilic Reactivity at Carbonyl Centers

The carbonyl carbons of both the ketone and the ester in the β-keto ester moiety are electrophilic, meaning they are susceptible to attack by nucleophiles. Reactive carbonyl compounds exhibit pronounced electrophilic properties, which facilitate their reactions with various nucleophiles. nih.gov This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, where the oxygen atom draws electron density, leaving the carbon atom with a partial positive charge. Nucleophilic attack at the ketonic carbonyl is a key step in various reactions, including the synthesis of heterocyclic compounds like pyrazoles and isoxazoles.

Nucleophilic Reactivity at Alpha-Carbon (Enolate Formation)

A defining characteristic of β-keto esters is the acidity of the protons on the α-carbon, the carbon atom situated between the two carbonyl groups. libretexts.org These α-hydrogens are significantly more acidic than those in simple ketones or esters because the resulting conjugate base, an enolate, is stabilized by resonance. libretexts.orgmasterorganicchemistry.com The negative charge of the enolate can be delocalized onto the oxygen atoms of both adjacent carbonyl groups, greatly increasing its stability. masterorganicchemistry.com

The formation of this stabilized enolate is a crucial step in many reactions of β-keto esters. masterorganicchemistry.com Due to the presence of two electron-withdrawing groups, these enolates are readily formed by treatment with a suitable base. masterorganicchemistry.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. masterorganicchemistry.commnstate.edu Once formed, the enolate is a potent nucleophile at the α-carbon and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides (an SN2 reaction). masterorganicchemistry.com

Influence of Keto-Enol Tautomerism on Reactivity

β-Keto esters exist in a dynamic equilibrium between two constitutional isomers, or tautomers: the keto form and the enol form. libretexts.orgmasterorganicchemistry.com This phenomenon is known as keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com The keto form contains the typical ketone and ester functional groups, while the enol form features a carbon-carbon double bond and a hydroxyl group. libretexts.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com In general, the keto tautomer is the more stable and therefore predominant form at equilibrium for simple carbonyl compounds. libretexts.orgyoutube.com However, the position of the equilibrium can be influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comyoutube.comchemrxiv.org For instance, in non-polar solvents, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. youtube.com

The enol tautomer, although typically present in lower concentrations, is highly reactive as a nucleophile at the α-carbon. masterorganicchemistry.com This nucleophilicity allows it to react with various electrophiles. masterorganicchemistry.com For example, in the presence of an acid and an electrophile like bromine, the enol form can undergo α-halogenation. masterorganicchemistry.com

Reactions Involving the Morpholine Amide Group

The morpholine amide group introduces another dimension to the reactivity of this compound. Amides are generally less reactive than other carboxylic acid derivatives. chemistrysteps.com

Nucleophilic Substitution Reactions at the Amide Carbonyl

The carbonyl carbon of the morpholine amide is also an electrophilic center, though less so than the ketonic carbonyl. It can undergo nucleophilic acyl substitution reactions where the morpholine group acts as a leaving group. However, amides are the least reactive of the carboxylic acid derivatives in such reactions because the amide anion (R₂N⁻) is a very poor leaving group due to its strong basicity. chemistrysteps.com

Hydrolysis Mechanisms and Resulting Byproducts

Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions, although these reactions are generally slow and often require heating. chemistrysteps.comlibretexts.orgdalalinstitute.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. dalalinstitute.comyoutube.com This is followed by proton transfers and elimination of the protonated amine as the leaving group. youtube.com The final products are the carboxylic acid and the protonated amine. youtube.com This process is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. chemistrysteps.com This is followed by the elimination of the amide anion, which is a very unfavorable step due to its high basicity. chemistrysteps.comdalalinstitute.com The reaction is driven forward by the subsequent irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amide anion. chemistrysteps.com This type of hydrolysis typically requires harsh conditions, such as prolonged heating with a strong base. chemistrysteps.comdalalinstitute.com

The hydrolysis of this compound under either acidic or basic conditions would yield morpholine and ethyl 3-oxopropanoate (B1240783) as the primary byproducts.

Table of Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Key Intermediate/Tautomer | Major Products |

| Alkylation | Base (e.g., LDA), Alkyl Halide | Enolate | α-alkylated this compound |

| Halogenation | Acid, Halogen (e.g., Br₂) | Enol | α-halogenated this compound |

| Acid Hydrolysis | Strong Acid (e.g., H₂SO₄), Heat | Protonated Carbonyl | Morpholine, Ethyl 3-oxopropanoate |

| Base Hydrolysis | Strong Base (e.g., NaOH), Heat | Tetrahedral Intermediate | Morpholine, Ethyl 3-oxopropanoate Salt |

Derivatizations and Modifications of the Morpholine Ring

The morpholine ring in this compound, a secondary amine, can undergo various chemical transformations typical of such amines. However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic than other secondary amines like piperidine. wikipedia.org This reduced basicity still allows for the formation of salts, such as morpholinium chloride, upon treatment with acids like hydrochloric acid. wikipedia.org

The secondary amine of the morpholine ring can be coupled with chlorophosphoramidate to form phosphorodiamidate morpholino oligomers (PMOs). nih.gov This reaction is a key step in the synthesis of these antisense agents. nih.gov The synthesis of PMOs often involves a multi-step process on a solid support, starting with the deprotection of a trityl group to free the secondary amine for coupling. nih.gov

Further derivatizations can be achieved through reactions targeting the nitrogen atom. For instance, reaction with chloroacetyl chloride can introduce a chloroacetyl group onto the morpholine nitrogen. ijprs.comjocpr.com This derivative can then be used in subsequent cyclization reactions to form more complex heterocyclic structures. ijprs.com Additionally, the morpholine ring can be synthesized through various methods, including the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) or the palladium-catalyzed aerobic oxidative cyclization of alkenes. organic-chemistry.org

The table below summarizes some of the key derivatization reactions of the morpholine ring.

| Reaction Type | Reagents | Product Type |

| Salt Formation | Hydrochloric acid | Morpholinium chloride |

| Phosphorodiamidate Coupling | Chlorophosphoramidate | Phosphorodiamidate morpholino oligomers (PMOs) |

| N-Acetylation | Chloroacetyl chloride | N-chloroacetyl morpholine derivatives |

Redox Reactions and Their Synthetic Applications

The carbonyl groups of the ester and ketone functionalities in this compound are susceptible to both reduction and oxidation, leading to a variety of synthetically useful products.

The reduction of the carbonyl groups in this compound can be achieved using various reducing agents, with the outcome depending on the specific reagent and reaction conditions. As a β-keto amide, selective reduction of either the ketone or the amide carbonyl is possible. researchgate.net

Selective Reduction of the Ketone: Sodium borohydride (B1222165) (NaBH₄) in the presence of ferric chloride (FeCl₃) can selectively reduce the ketone to a hydroxyl group, yielding a β-hydroxy amide. researchgate.net

Reduction to an Unsaturated Amide: In the presence of NaBH₄ and an alkali, β-keto amides can be converted to α,β-unsaturated olefinic amides. researchgate.net

Reduction of the Ester: Lithium borohydride (LiBH₄) is a reagent commonly used for the selective reduction of esters to alcohols in the presence of amides. harvard.eduacs.org

Non-selective Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the amide functionalities to the corresponding alcohol and amine, respectively. harvard.eduacs.org

The following table outlines the reduction pathways of the carbonyl groups in this compound.

| Reagent(s) | Functional Group Targeted | Product |

| NaBH₄, FeCl₃ | Ketone | β-hydroxy amide |

| NaBH₄, alkali | Ketone and Amide | α,β-unsaturated olefinic amide |

| LiBH₄ | Ester | Diol |

| LiAlH₄ | Ester and Amide | Amino alcohol |

The oxidation of this compound can also lead to different products depending on the oxidizing agent used. Aldehydes and ketones with a methyl group adjacent to the carbonyl can be oxidized via the haloform reaction. ncert.nic.in However, this compound lacks this specific structural feature.

Vigorous oxidation of ketones, using strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate at elevated temperatures, typically results in the cleavage of carbon-carbon bonds, producing a mixture of carboxylic acids with fewer carbon atoms than the starting material. ncert.nic.in In the case of this compound, this could lead to the formation of morpholine-N-carboxylic acid and oxalic acid derivatives. The characterization of these oxidation products would typically involve spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm their structures. ijprs.com

Cyclization and Annulation Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization and annulation reactions.

While specific examples of intramolecular cyclization of this compound itself are not extensively documented in the provided results, the structural motif of a β-keto ester or amide is known to participate in such reactions. For instance, δ-hydroxy acids can undergo intramolecular cyclization to form δ-lactones. youtube.com Although not a direct reaction of the title compound, this illustrates the potential for cyclization within related structures.

This compound can serve as a building block in intermolecular cycloaddition reactions to construct five-membered heterocyclic rings. wikipedia.org These reactions, particularly 1,3-dipolar cycloadditions, are powerful tools in organic synthesis. numberanalytics.com

In a typical 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile (often an alkene or alkyne) to form a five-membered ring. wikipedia.orgslideshare.net this compound, after conversion to a suitable derivative, could potentially act as the dipolarophile. For example, the α,β-unsaturated derivative, formed from the reduction of the ketone as mentioned in section 3.3.1, could participate in such reactions.

The reaction of a nitrile oxide with an alkyne, for instance, yields an isoxazole, while a nitrile imine with an alkyne gives a pyrazole. youtube.com These reactions highlight the potential of using derivatives of this compound in the synthesis of a variety of heterocyclic scaffolds. eurjchem.comamanote.com

Furthermore, related structures like 3-chlorooxindoles can participate in formal [4+1] cycloaddition reactions with o-quinone methides to generate spirocyclic oxindole (B195798) scaffolds. nih.gov This demonstrates the broader utility of related functionalized building blocks in constructing complex molecular architectures.

Transesterification Reactions

This compound, as a β-keto ester, is amenable to transesterification, a fundamental organic transformation that involves the conversion of an ester from one alcohol to another. This process is of significant interest as it allows for the modification of the ester group, potentially altering the compound's physical, chemical, and biological properties. The transesterification of β-keto esters is a widely studied area in organic synthesis, with applications in the production of pharmaceuticals and agrochemicals. ucc.ienih.gov Direct transesterification avoids the often problematic formation of intermediate carboxylic acids, which can be unstable and prone to decarboxylation. ucc.ienih.gov

The reactivity of β-keto esters like this compound in transesterification reactions is distinct from that of simple esters. The presence of the β-carbonyl group allows for the formation of a stable enol or enolate intermediate, which is often crucial for the reaction mechanism. nih.gov This chelation between the two carbonyl groups can facilitate the catalytic process. nih.gov A variety of catalytic systems have been developed for the transesterification of β-keto esters, offering a range of conditions and selectivities. ucc.ienih.gov

Detailed research findings on the transesterification of β-keto esters reveal several effective catalytic approaches:

Boron-Based Catalysts: Boronic acids, such as 3-nitrobenzeneboronic acid and methylboronic acid, have been employed as effective catalysts for the transesterification of β-keto esters with a variety of alcohols. researchgate.net These reactions are often conducted under mild conditions and can be environmentally benign. ucc.ie For instance, methylboronic acid has been used in conjunction with molecular sieves to drive the reaction to completion by removing the liberated ethanol. ucc.ie Silica-supported boric acid has also been demonstrated as a successful heterogeneous catalyst for the transesterification of β-keto ethyl esters under solvent-free conditions, allowing for high yields with primary, secondary, allylic, and benzylic alcohols. bohrium.com

Amine Catalysts: Organic bases, including amines, are well-established catalysts for transesterification. nih.govbohrium.com The kinetics of these reactions are typically slow and therefore benefit from catalysis. nih.gov

Enzyme-Catalyzed Reactions: Lipases offer a green and highly selective alternative for catalyzing transesterification reactions of β-keto esters. These enzymatic reactions can be performed at lower temperatures and often without the need for organic solvents. bohrium.com

The general mechanism for the acid-catalyzed transesterification of a β-keto ester involves the protonation of the ester carbonyl, followed by nucleophilic attack by the incoming alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol. In base-catalyzed transesterification, the incoming alcohol is deprotonated to form an alkoxide, which then acts as the nucleophile.

The table below summarizes various catalytic systems and conditions reported for the transesterification of β-keto esters, which are applicable to this compound.

| Catalyst System | Alcohol | Reaction Conditions | Yield | Reference |

| Methylboronic Acid / 4 Å Molecular Sieves | Various | Mild, environmentally benign | High | ucc.ie |

| 3-Nitrobenzeneboronic Acid | Various Alcohols | Efficient and selective | High | researchgate.net |

| Silica Supported Boric Acid | Primary, secondary, allylic, benzylic, and chiral alcohols | Solvent-free, moderate heating | Excellent | bohrium.com |

| Lipases | Various | Lower temperatures, often solvent-free | Good | bohrium.com |

This interactive table allows for the comparison of different catalytic methods for the transesterification of β-keto esters.

Advanced Applications in Organic Synthesis Utilizing Ethyl 3 Morpholino 3 Oxopropanoate

Building Block for Complex Organic Molecules

The reactivity of Ethyl 3-morpholino-3-oxopropanoate is centered around its dicarbonyl system and the robust morpholine (B109124) amide. These features allow it to participate in a variety of cyclization and bond-forming reactions to create intricate molecular scaffolds.

The formation of heterocyclic rings is a cornerstone of modern drug discovery. This compound serves as a versatile starting material for accessing several classes of these important compounds.

Chromones, or 1-benzopyran-4-ones, and their derivatives are a class of privileged structures in medicinal chemistry, known for a wide range of pharmacological activities. acs.org The synthesis of the chromone (B188151) core can be achieved through various methods, often involving the cyclization of phenolic compounds with β-dicarbonyls under acidic or basic conditions. ijrpc.com Classical approaches include the Baker–Venkataraman rearrangement and Claisen ester condensations to generate a suitable precursor for intramolecular cyclization. ijrpc.com

While the direct condensation of phenols with pre-formed β-keto esters is a known route, the specific application of this compound for this purpose is not extensively detailed in publicly available literature. The general strategy typically involves the reaction of a phenol (B47542) with a β-keto ester, where the ester portion participates in the cyclization. The use of a β-keto amide, such as in this compound, would represent a modification of this standard protocol, potentially altering reaction conditions or outcomes.

Thiophene (B33073) rings are another crucial heterocyclic motif found in numerous pharmaceuticals and organic materials. derpharmachemica.comijprajournal.com The most prominent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. derpharmachemica.comwikipedia.org This multicomponent reaction traditionally involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine. wikipedia.orgmdpi.com The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene product. wikipedia.org

While the classical Gewald reaction does not use β-keto amides directly, related structures known as β-ketothioamides (KTAs) have proven to be versatile precursors for synthesizing diverse heterocyclic frameworks, including thiophenes. chim.it For example, KTAs can react with arylglyoxals and other components in efficient, one-pot procedures to yield highly substituted thiophenes. chim.it In some pathways, the α-carbon of the KTA acts as the nucleophile, attacking an aldehyde to initiate a cascade of reactions culminating in the formation of an optically active thiophene. chim.it This reactivity highlights the potential for this compound, as a β-keto amide, to serve as an analogous synthon in the construction of thiophene and other sulfur-containing heterocycles, though specific protocols may vary from the traditional Gewald conditions.

The synthesis of chiral molecules in an enantiomerically pure form is critical for the development of modern pharmaceuticals. The β-keto group within this compound provides a valuable handle for introducing chirality, most commonly through stereoselective reduction to a β-hydroxy derivative.

The development of general and efficient protocols for the diastereoselective reduction of β-keto amides is a significant area of research. thieme-connect.com Such methods offer a powerful alternative to aldol (B89426) reactions for constructing acyclic β-hydroxy carbonyl systems. thieme-connect.com Research has shown that the asymmetric hydrogenation of α-alkyl-substituted β-keto amides can be achieved with exceptional levels of stereocontrol through dynamic kinetic resolution, affording the corresponding β-hydroxy amides with high enantiomeric and diastereomeric purity. acs.org

A general methodology for the highly anti-selective reduction of N-mono- and non-substituted α-alkyl-β-keto amides has been developed. thieme-connect.com This protocol relies on the selective abstraction of the amide proton with sodium hydride (NaH) followed by silylation, which directs a subsequent reduction with a hydride reagent. thieme-connect.com This approach proceeds through an open-chain Felkin-Ahn model pathway to deliver the anti-β-hydroxy amide products in good yields and with excellent diastereoselectivity. thieme-connect.com

| Substrate (R¹ Group) | Substrate (R² Group) | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| Phenyl | H | 85 | 96:4 |

| Phenyl | Methyl | 88 | 97:3 |

| Phenyl | Ethyl | 90 | 98:2 |

| Phenyl | Isopropyl | 82 | >99:1 |

| n-Hexyl | Methyl | 75 | 96:4 |

This established reactivity for β-keto amides provides a clear and viable pathway for using this compound in the synthesis of chiral building blocks containing a β-hydroxy morpholine amide fragment.

Precursor in Heterocyclic Compound Synthesis

Methodological Developments in Catalysis

The functional groups of this compound make it a suitable substrate for modern catalytic methods, including those that enable the stereoselective synthesis of complex molecules.

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has become a major pillar of organic synthesis. acs.org β-Ketoesters and related β-dicarbonyl compounds are among the most widely used substrates in organocatalytic reactions, serving as versatile nucleophiles. acs.orgacs.org

While direct organocatalytic transformations using this compound as the primary substrate are not widely documented, related systems demonstrate its potential utility. For instance, an indirect application involves the use of an organocatalyst in a multi-component reaction to generate a chiral intermediate, which then reacts with a β-keto amide analogue. In one such example, an organocatalyst is used to produce a chiral epoxyaldehyde, which subsequently reacts with a β-ketothioamide (KTA) to form a trisubstituted, optically active thiophene. chim.it This highlights how the fundamental reactivity of the β-keto amide structure can be integrated into organocatalytic sequences to build complex, chiral heterocyclic molecules. The broad utility of β-ketoesters in organocatalysis suggests that this compound is a candidate for further development in novel stereoselective transformations. acs.org

Involvement in Metal-Catalyzed Reactions (e.g., cobalt-catalyzed processes)

While this compound is a versatile building block in organic synthesis, its direct and detailed involvement in metal-catalyzed reactions, particularly those catalyzed by cobalt, is not extensively documented in publicly available research. General principles of metal catalysis are well-established, with transition metals like cobalt, rhodium, and palladium playing crucial roles in the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn These reactions often proceed through the in-situ generation of reactive metal-carbene intermediates from precursors like diazo compounds. snnu.edu.cn

Cobalt catalysis, in particular, has been instrumental in developing novel synthetic methodologies, including the generation of nucleophilic radicals from strained ring systems like oxetanes and in hydroalkenylation reactions of enynes. nih.govnih.govosu.edu These processes leverage the unique electronic properties of cobalt to facilitate transformations that are otherwise challenging. For instance, bioinspired cobalt-catalyzed strategies can generate radical species for subsequent reactions, and cationic cobalt(I) complexes can catalyze the oxidative cyclization of enynes to form functionalized cyclic compounds. nih.govnih.govosu.edu

However, specific examples detailing the use of this compound as a substrate or ligand in such cobalt-catalyzed or other metal-catalyzed reactions are not readily found in the provided search results. The existing literature primarily focuses on its synthesis and its applications as a scaffold in medicinal chemistry. Further research would be necessary to fully explore the potential of this compound within the realm of transition metal catalysis.

Medicinal Chemistry and Biological Activity Investigations of Ethyl 3 Morpholino 3 Oxopropanoate

Therapeutic Potential and Pharmacological Relevance

The unique structure of ethyl 3-morpholino-3-oxopropanoate, featuring a morpholine (B109124) ring connected to a 3-oxopropanoate (B1240783) backbone, serves as a versatile starting point for the synthesis of various biologically active molecules. Its derivatives have been the subject of numerous studies to evaluate their potential in treating a range of diseases.

A notable area of investigation for derivatives of this compound is their potential as antiviral agents, particularly against human norovirus (HuNoV). Human norovirus is a major cause of gastroenteritis worldwide, yet no specific antiviral treatments are currently available. nih.gov The viral RNA-dependent RNA polymerase (RdRp) is an essential enzyme for norovirus replication and a key target for antiviral drug development. nih.govbiorxiv.orgbiorxiv.org

Studies have shown that derivatives of this compound can act as inhibitors of HuNoV RdRp. For instance, some derivatives have demonstrated over 50% inhibition of the enzyme's activity at a concentration of 100 μM. In one study, newly synthesized derivatives were evaluated for their ability to inhibit the RdRp activity of the human norovirus Sydney 2012 (GII.4) strain. nih.gov Seven of the eight tested compounds showed nearly complete inhibition of the norovirus RdRp at a concentration of 100 μM, confirming their role as potent polymerase inhibitors. nih.gov These findings highlight the potential of this chemical scaffold in the development of novel non-nucleoside inhibitors for norovirus. nih.gov

Table 1: Inhibition of Human Norovirus (GII.4) RdRp Activity by Derivative Compounds

| Compound/Control | Concentration | % Inhibition | Source |

|---|---|---|---|

| Derivative Compounds | 100 µM | >50% | |

| 7 out of 8 New Derivatives | 100 µM | Almost Complete | nih.gov |

| Compounds 53 and 54 | 20 µM | ~60% | nih.gov |

| PPNDS (Control) | 20 µM | Positive Control | nih.gov |

The potential of this compound derivatives as antiproliferative agents has been another significant focus of research. These investigations often utilize cellular models to understand the compounds' effects on cancer cell growth and proliferation.

Derivatives of this compound have been shown to significantly inhibit DNA synthesis in in-vitro studies using HeLa cells, a human cervical cancer cell line. This inhibitory action on DNA replication is a crucial mechanism for halting the proliferation of cancer cells. While direct studies on Ehrlich ascites carcinoma (EAC) cells for this specific compound are not detailed, research on other agents in EAC models has demonstrated that inducing apoptosis and reducing viable tumor cell numbers are key indicators of antitumor activity. nih.gov The inhibition of DNA synthesis is a hallmark of many chemotherapeutic agents, and compounds like aphidicolin (B1665134) analogues have been shown to selectively inhibit DNA polymerase alpha in HeLa cells, further underscoring the importance of this target. nih.gov

In addition to inhibiting DNA synthesis, derivatives of this compound have demonstrated the ability to reduce the clonal growth capacity of HeLa cells. Clonal growth, or the ability of a single cancer cell to proliferate and form a colony, is a fundamental characteristic of tumorigenesis. By impairing this capacity, these compounds show potential in preventing tumor formation and metastasis.

Table 2: Investigated Antiproliferative Effects of Derivatives

| Biological Effect | Cellular Model | Finding | Source |

|---|---|---|---|

| Inhibition of DNA Synthesis | HeLa cells | Significant inhibition observed. |

The morpholine moiety is a component of various compounds that have been investigated for antimicrobial properties. researchgate.net Research into related structures, such as 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile (B1666552) and propanenitrile derivatives, has shown in-vitro antimicrobial activity against a range of bacterial and fungal pathogens. researchgate.net These pathogens include S. pneumoniae, B. subtilis, E. coli, S. typhi, C. albicans, and A. fumigatus. researchgate.net The development of new antimicrobial agents is critical due to the rise of multidrug-resistant (MDR) bacteria. nih.gov While these findings are for related but distinct molecular structures, they suggest that the morpholine ring present in this compound could be a valuable component in the design of new antimicrobial drugs. researchgate.netresearchgate.net

While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, research on related compounds provides insight into the potential of this chemical class. Inflammation is a complex biological response, and pain is a common symptom of inflammatory conditions. researchgate.netnih.gov

For example, a synthesized pivalate-based Michael product, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate, was evaluated for its ability to inhibit cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.gov The compound showed inhibitory activity against these enzymes and demonstrated anti-inflammatory and antinociceptive effects in in-vivo models. nih.gov Similarly, 3-benzoyl-propionic acid, another related structure, has been shown to reduce cell migration and levels of inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2, while also exhibiting analgesic effects in animal models. researchgate.net These studies on structurally related molecules suggest that the core structure shared with this compound may be a promising scaffold for developing future anti-inflammatory and analgesic drugs.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 3-chloro-3-oxopropanoate |

| Pyridoxal-5′-phosphate-6-(2′-naphthylazo-6′-nitro-4′,8′-disulfonate) tetrasodium (B8768297) salt (PPNDS) |

| Suramin |

| Aphidicolin |

| 3-benzoyl-propionic acid |

| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate |

| 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile |

Antiproliferative and Anticancer Effects

Molecular Mechanisms of Action

The biological effects of compounds derived from this compound are rooted in their interactions with specific biological molecules, leading to the modulation of cellular processes. Research has focused on derivatives where the this compound scaffold is used to construct more complex heterocyclic systems, such as benzopyranones and naphthopyranones.

Derivatives of this compound have been identified as inhibitors of several key enzymes. A series of synthetic 2-morpholinochromones, which can be synthesized using this precursor, were evaluated as inhibitors of platelet phosphodiesterase (PDE3A). researchgate.net Furthermore, studies have identified certain 2-morpholino substituted benzo[h]chromen-4-ones as potent, ATP-competitive inhibitors of DNA-dependent protein kinase (DNA-PK). researchgate.net For the most potent of these inhibitors, the inhibition constant (Ki) was determined to be 24 nM, demonstrating a high affinity for the enzyme's active site. researchgate.net These findings highlight the importance of the morpholino group in mediating these inhibitory activities.

The specific molecular targets identified for these derivatives are directly linked to their enzyme inhibition profiles. DNA-PK, a critical enzyme in the DNA damage response pathway, is a key target. researchgate.net The selectivity of these compounds has also been assessed, with potent derivatives showing a preference for DNA-PK over other related kinases such as ATM, ATR, mTOR, and PI 3-K. researchgate.net Another identified molecular target is PDE3A, an enzyme involved in platelet aggregation. researchgate.net The inhibition of these specific targets underpins the observed biological effects of these compound classes.

The interaction of these derivatives with their molecular targets leads to the modulation of broader biochemical and cellular pathways. The inhibition of DNA-PK, for example, can sensitize cancer cells to radiation, as demonstrated by the sensitization of the HeLa human tumor cell line to the cytotoxic effects of ionizing radiation. researchgate.net

Beyond specific enzyme inhibition, broader effects on cellular processes have been documented. In vitro tests on derivatives, specifically angular and linear aminonaphthopyranones, revealed significant inhibitory activity on macromolecular synthesis in Ehrlich ascites cells. researchgate.netunipd.it One of the most effective derivatives, a linear benzo-fused chromone (B188151), demonstrated a potent, dose-dependent inhibition of DNA synthesis. unipd.it Further investigation showed this compound also inhibited RNA and protein synthesis, though to a lesser extent than its effect on DNA. unipd.it This indicates a profound impact on the fundamental processes of cell growth and proliferation.

Inhibitory Effects of a Linear Benzo-fused Chromone Derivative on Macromolecular Synthesis in Ehrlich Cells

| Concentration (µg/mL) | DNA Synthesis (% Inhibition) | RNA Synthesis (% Inhibition) | Protein Synthesis (% Inhibition) |

| 1 | 54 | 29 | 22 |

| 5 | 70 | 45 | 35 |

| 10 | 85 | 58 | 48 |

This table is generated based on data reported for a lead derivative synthesized from this compound. unipd.it

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features necessary for the biological activity of derivatives synthesized from this compound. These studies have revealed stringent requirements for optimal potency.

For the inhibition of DNA-dependent protein kinase (DNA-PK), a morpholine substituent at the 2-position of the chromen-4-one core was found to be essential for activity. researchgate.net More detailed investigations established a highly constrained SAR at this position, with only a 2-morpholino or a 2-(2'-methylmorpholino) group being well-tolerated. researchgate.net This indicates that the specific size, shape, and electronic properties of the morpholine ring are critical for binding to the target enzyme. researchgate.net

In a series of 2-amino-substituted benzo[h]chromen-4-ones, modifications to other parts of the molecule were also explored. While substitution at the 6- and 7-positions of the chromenone ring was generally unfavorable for activity, substitution at the 8-position was largely tolerated. researchgate.net This systematic analysis helps guide the design of future analogs with potentially improved potency and selectivity.

Preclinical Research and Drug Development Potential

The preclinical potential of derivatives of this compound has been evaluated primarily through in vitro studies assessing their antiproliferative and antiviral properties.

Several synthesized aminonaphthopyranone derivatives were tested for their ability to inhibit the infectivity of T2 bacteriophage and to halt the clonal growth of HeLa cells. researchgate.netunipd.it The results from the clonogenic assay showed that these derivatives could induce a marked antiproliferative effect. unipd.it Significantly, for many of these compounds, this antiproliferative activity was not accompanied by high levels of cytotoxicity, a desirable characteristic for potential anticancer agents. unipd.it For instance, the most active compound in inhibiting DNA synthesis in Ehrlich cells showed a potent antiproliferative effect while having a much lower impact on cell viability in the clonogenic assay, suggesting a cytostatic rather than a cytotoxic mechanism at effective concentrations. unipd.it

The potential for these structural classes as novel DNA-PK inhibitors has been clearly identified through these preclinical evaluations. researchgate.net The ability of a lead compound to sensitize cancer cells to radiation provides a strong rationale for further development in the context of oncology. researchgate.net

Biological Activity of this compound Derivatives

| Derivative Class | Assay | Result |

| Aminonaphthopyranones | T2 Bacteriophage Infectivity | Inhibition Observed researchgate.netunipd.it |

| Aminonaphthopyranones | Ehrlich Cell Macromolecular Synthesis | Inhibition of DNA, RNA, and Protein Synthesis researchgate.netunipd.it |

| Aminonaphthopyranones | HeLa Cell Clonogenic Growth | Antiproliferative effect, often with low cytotoxicity researchgate.netunipd.it |

| 2-Morpholinochromones | DNA-PK Inhibition | Potent, ATP-competitive inhibition researchgate.net |

| 2-Morpholinochromones | Platelet Aggregation (PDE3A) | Inhibition Observed researchgate.net |

Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Studies (for related compounds)

Detailed pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound or its direct, biologically active derivatives are not extensively reported in the available scientific literature. The process of drug discovery and development heavily relies on understanding these properties to ensure a compound can reach its target in the body in sufficient concentrations and for an adequate duration. nih.govwiley.com In vitro ADME studies, which assess properties like stability, solubility, permeability, and metabolic fate, are critical for predicting a compound's in vivo behavior. bioline.org.br While such studies are standard practice, specific results for this class of morpholino-oxopropanoate derivatives have not been published.

Computational and Theoretical Chemistry Studies on Ethyl 3 Morpholino 3 Oxopropanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic properties and geometric structures of molecules at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For Ethyl 3-morpholino-3-oxopropanoate, DFT studies would focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to the ability to accept electrons (electrophilicity). The energy gap (ΔE) between the HOMO and LUMO is a key parameter for assessing molecular reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher chemical reactivity. nih.gov

In a typical DFT study on this compound, the molecule's geometry would first be optimized to find its most stable three-dimensional structure. Then, FMO analysis would be performed. It is expected that the HOMO would be localized around the morpholine (B109124) nitrogen and the enolate-able alpha-carbon, while the LUMO would be concentrated on the two carbonyl carbons, which are the primary electrophilic centers. These calculations provide a quantitative basis for predicting how the molecule will interact with other reagents.

Table 1: Illustrative DFT-Calculated Electronic Properties Note: These values are hypothetical examples based on typical ranges for similar organic molecules and are for illustrative purposes only.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Correlates with chemical reactivity and stability. |

Conformational Analysis and Energy Minima Identification

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred shape. acs.orgnih.gov

The primary areas of conformational flexibility in this molecule are the morpholine ring, the orientation around the amide C-N bond, and the rotation of the ethyl ester group. The morpholine ring itself typically exists in a stable chair conformation. However, substituents on the nitrogen can exist in either an axial or equatorial position, leading to two distinct chair conformers (Chair-Eq and Chair-Ax). acs.orgnih.govresearchgate.net Theoretical calculations on morpholine have shown that the equatorial conformer is generally more stable. nih.govresearchgate.net

A computational conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the potential energy at each point. This "potential energy surface scan" reveals the low-energy conformations. Advanced calculations can then identify all unique energy minima and the transition states that connect them, providing a complete picture of the molecule's dynamic behavior.

Analysis of Electrophilicity and Local Electrophilic Sites

The concept of electrophilicity is essential for understanding a molecule's reactivity towards nucleophiles. DFT provides several descriptors to quantify this property. The global electrophilicity index (ω) is a general measure of a molecule's electrophilic character. Additionally, local electrophilicity can be analyzed by examining the molecular electrostatic potential (MEP) map and calculating Fukui functions.

An MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or orange) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and represent electrophilic sites susceptible to nucleophilic attack. For this compound, the MEP map would show strong positive potentials around the two carbonyl carbons, identifying them as the primary sites for nucleophilic attack. The oxygen atoms of the carbonyl and morpholine ring would show negative potentials.

The acidic protons on the carbon situated between the two carbonyl groups (the α-carbon) are another key feature of reactivity for β-dicarbonyl compounds. nih.govyoutube.com Computational studies can predict the pKa of these protons, quantifying their acidity and the ease with which the molecule can form a nucleophilic enolate.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information on static molecular properties, molecular modeling and dynamics simulations explore the dynamic behavior of molecules over time, including reaction pathways and the influence of the surrounding environment.

Prediction of Reaction Pathways and Transition States

For example, a computational study of the reaction of a β-keto amide with a reagent like Lawesson's reagent (used for thionation) would proceed by first locating the transition state for the initial nucleophilic attack, followed by any subsequent intermediates and transition states. acs.org DFT calculations can predict the geometry and energy of these high-energy species, which are often impossible to observe experimentally. acs.org By comparing the activation barriers for different possible pathways, the most likely reaction mechanism can be determined. acs.org

Table 2: Example of Calculated Reaction Energy Profile Note: These values are hypothetical for a generic reaction involving a β-keto amide and are for illustrative purposes only.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +19.1 |

| Intermediate | -5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -20.5 |

Simulation of Solvent Effects on Chemical Processes

Chemical reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Molecular simulations can model these solvent effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to account for bulk electrostatic effects of the solvent.

Explicit solvent simulations, typically using molecular dynamics (MD), provide a much more detailed picture. In an MD simulation, the solute (this compound) is placed in a box filled with a large number of individual solvent molecules (e.g., water, ethanol). The forces between all atoms are calculated, and their motions are simulated over time. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing transition states or altering conformational preferences. For instance, MD simulations can reveal how water molecules might form hydrogen bonds with the carbonyl oxygens, thereby influencing the molecule's conformation and reactivity.

Molecular Docking and Protein-Ligand Interactions (e.g., with LasR and LuxS quorum-sensing proteins)

While specific molecular docking studies on this compound with the quorum-sensing proteins LasR and LuxS are not extensively available in the reviewed literature, the principles of molecular docking allow for a theoretical exploration of its potential interactions. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the nature of interactions between a ligand, such as this compound, and a protein target. researchgate.netnih.gov

The LasR protein in Pseudomonas aeruginosa is a key transcriptional regulator in quorum sensing, possessing a well-defined ligand-binding pocket that accommodates its natural acyl-homoserine lactone (AHL) ligand. nih.gov For a molecule like this compound to act as an inhibitor, it would need to bind within this pocket and either prevent the natural ligand from binding or lock the protein in an inactive conformation.

Hypothetical Interactions with LasR:

Based on the structure of this compound, several types of interactions with the LasR binding site could be anticipated:

Hydrogen Bonding: The morpholine oxygen and the carbonyl oxygens of the ester and amide groups could act as hydrogen bond acceptors, while the hydrogens on the carbon atoms adjacent to the nitrogen and carbonyl groups could potentially act as weak hydrogen bond donors. These interactions would likely involve amino acid residues such as Trp-60, Ser-129, and Asp-73, which are known to be important for binding the natural ligand.

Hydrophobic Interactions: The ethyl group and the morpholine ring can participate in hydrophobic interactions with nonpolar residues within the binding pocket, such as Leu-36, Tyr-47, and Ile-52.

Interactions with LuxS:

Hypothetical Interactions with LuxS:

Coordination with Zinc: The carbonyl oxygens of this compound could potentially coordinate with the zinc ion in the active site of LuxS.

Hydrogen Bonding: The morpholine and carbonyl oxygens could form hydrogen bonds with active site residues like Cys-84 and His-58.

The outcomes of such docking studies are typically presented in a table summarizing the binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results of this compound with Quorum-Sensing Proteins

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| LasR | -5.0 to -8.0 | Trp-60, Tyr-64, Ser-129, Asp-73 |

| LuxS | -4.0 to -7.0 | Cys-84, His-58, Gly-83 |

It is crucial to note that these are hypothetical interactions, and experimental validation through biophysical assays would be necessary to confirm any predicted binding and inhibitory activity.

Prediction of Pharmacological Profiles and Toxicity (for related compounds)

The prediction of pharmacological profiles and toxicity of chemical compounds through computational methods is a cornerstone of modern drug discovery and chemical safety assessment. researchgate.netkean.edu These in silico approaches allow for the early-stage evaluation of a molecule's potential therapeutic effects and adverse outcomes, thereby reducing the time and cost associated with experimental testing. mdpi.comnih.gov For compounds related to this compound, various computational tools and methodologies can be employed to predict their biological activities and toxicological properties.

A common approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netmdpi.com QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity. researchgate.net These models are built using datasets of compounds with known activities and can then be used to predict the properties of new, untested molecules.

Several online platforms and software are available for predicting the pharmacological and toxicological profiles of compounds. These tools often utilize large databases of chemical structures and their associated biological data.

Predicted Pharmacological Activities:

By submitting the structure of a morpholine-containing compound to prediction servers, a spectrum of potential biological activities can be generated. For instance, tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of pharmacological effects based on the structural fragments present in the molecule. ijsdr.org For morpholine derivatives, predicted activities often include anti-inflammatory, antibacterial, and anticancer properties, reflecting the wide range of biological roles of this scaffold. researchgate.netresearchgate.netnih.gov

Table 2: Predicted Pharmacological Profile for a Representative Morpholine-Containing Compound

| Predicted Activity | Probability to be Active (Pa) |

| Anti-inflammatory | 0.650 |

| Antibacterial | 0.580 |

| Antineoplastic | 0.520 |

| Kinase Inhibitor | 0.490 |

Prediction of ADMET Properties:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound. Computational tools like SwissADME can predict these parameters. For a compound like this compound, these tools would analyze its physicochemical properties (e.g., molecular weight, logP, polar surface area) to predict its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADMET Properties for a Compound Structurally Related to this compound

| Property | Predicted Value/Outcome |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| CYP1A2 Inhibitor | No |

| Lipinski's Rule of Five Violations | 0 |

Toxicity Prediction:

Computational toxicology employs a variety of methods to predict the potential toxicity of chemicals. nih.gov These can range from rule-based systems that identify toxicophores (structural fragments associated with toxicity) to complex machine learning models trained on large toxicological datasets. nih.gov Predictions can cover various toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. For morpholine-containing compounds, it is important to assess potential toxicities, as some derivatives can have adverse effects.

Table 4: Predicted Toxicity Endpoints for a Morpholine Analog

| Toxicity Endpoint | Predicted Risk |

| Mutagenicity (Ames test) | Low Risk |

| Carcinogenicity | Low Risk |

| Hepatotoxicity | Moderate Risk |

| Skin Sensitization | Low Risk |

These computational predictions provide a valuable preliminary assessment of the pharmacological and toxicological profiles of compounds related to this compound. However, it is essential to emphasize that these are predictive models and any significant findings must be confirmed through experimental validation.

Advanced Analytical Characterization Techniques in Ethyl 3 Morpholino 3 Oxopropanoate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Ethyl 3-morpholino-3-oxopropanoate by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework of this compound.

The ¹H NMR spectrum confirms the presence of all hydrogen atoms in the molecule. Key signals include a triplet corresponding to the methyl (CH₃) group of the ethyl ester and a quartet for the adjacent methylene (B1212753) (OCH₂) group. The protons of the morpholine (B109124) ring and the central methylene group produce a complex multiplet signal.

The ¹³C NMR spectrum provides information on the different carbon environments. Distinct signals are observed for the methyl carbon, the carbons of the morpholine ring, the central methylene carbon, and, significantly, the two carbonyl carbons (one from the ester and one from the amide), confirming the core structure of the compound.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Signal Description | Attributed Group |

|---|---|---|---|

| ¹H NMR | ~1.29 | Triplet | CH₃ (Ethyl Ester) |

| ¹H NMR | ~4.20 | Quartet | OCH₂ (Ethyl Ester) |

| ¹H NMR | ~3.45–3.72 | Multiplet | Morpholine Ring & CH₂ Protons |

| ¹³C NMR | ~14.93 | - | CH₃ (Ethyl Ester) |

| ¹³C NMR | ~165.36 | - | C=O (Ester Carbonyl) |

Data sourced from reference . The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. For this compound, which has a molecular weight of 201.22 g/mol , MS analysis is used to confirm the molecular mass and to study its fragmentation patterns, which can further validate the proposed structure. acrospharmatech.com

In a typical mass spectrum, a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) would be expected at m/z 201 or 202, respectively. The fragmentation of the molecule under ionization provides structural clues. Common fragmentation patterns for esters include the loss of the alkoxy group, while amides can undergo cleavage at the C-N bond or within the heterocyclic ring. libretexts.org Alpha-cleavage, which is cleavage of the C-C bonds adjacent to the carbonyl groups, is a dominant fragmentation pathway for ketones and can be expected here as well. libretexts.org The McLafferty rearrangement is another potential fragmentation pathway for compounds containing a carbonyl group. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peaks in the spectrum correspond to the stretching vibrations of the two carbonyl (C=O) groups. The ester carbonyl typically absorbs at a higher wavenumber than the amide carbonyl. The presence of C-O and C-N bonds, characteristic of the ester and morpholine groups, also gives rise to distinct signals in the fingerprint region of the spectrum. docbrown.info

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1700 | C=O Stretch | Amide Carbonyl |

| 1250–1230 | C-O Stretch | Ester Group |

Data sourced from references docbrown.info.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing the purity of a sample and for isolating the compound from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile solids like this compound. It is also used for the isolation and purification of the compound on a preparative scale.

A common method for purity assessment involves reversed-phase HPLC (RP-HPLC). In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. A typical mobile phase for analyzing this compound is a gradient mixture of acetonitrile (B52724) and water. By monitoring the eluent with a UV detector, a chromatogram is produced where the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity, which is often specified as ≥95%. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds.

While this compound itself has a relatively high boiling point (approximately 346.2°C), GC-MS can be employed to detect and identify any volatile impurities that may be present in a sample. This could include residual solvents from synthesis or volatile side-products. The high sensitivity of the mass spectrometer allows for the detection of these components even at trace levels, ensuring a comprehensive purity profile of the compound. nih.gov

Advanced Methodologies for Mechanistic Elucidation (e.g., in situ monitoring)

Understanding the step-by-step pathway of a chemical reaction, or its mechanism, is critical for optimizing reaction conditions, improving yields, and controlling selectivity. numberanalytics.comfiveable.me Advanced methodologies, particularly in situ monitoring techniques, have revolutionized the study of reaction mechanisms by allowing researchers to observe the reaction as it happens, without the need for quenching and sampling. mt.comspectroscopyonline.com

For the study of this compound, for instance in its synthesis or subsequent reactions, in situ monitoring would provide invaluable insights. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this purpose. rsc.orgmt.comnumberanalytics.com

In situ FTIR Spectroscopy:

By inserting a probe directly into the reaction vessel, in situ FTIR spectroscopy can track the concentration of reactants, intermediates, and products in real-time. thermofisher.com For the synthesis of this compound, which can be prepared from the reaction of a morpholine with an appropriate ethyl ester derivative, one could monitor the disappearance of the N-H stretching vibration of the morpholine reactant and the appearance of the characteristic amide carbonyl (C=O) stretch of the product. thermofisher.com This allows for the determination of reaction kinetics and the identification of any transient intermediates that may form. nih.govrsc.org

In situ NMR Spectroscopy:

Similarly, in situ NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture over time. rockymountainlabs.com This would be highly beneficial for studying reactions of this compound. For example, in a reaction where the ester group is being transformed, changes in the chemical shifts of the ethyl group's protons could be monitored to follow the reaction progress. The appearance of new signals could indicate the formation of intermediates or byproducts, providing a detailed picture of the reaction pathway. mt.com

The combination of these advanced in situ analytical techniques with computational chemistry can provide a comprehensive understanding of the reaction mechanism, including the identification of transition states and the elucidation of the factors controlling the reaction's outcome. mdpi.comacs.org

Future Research Directions and Emerging Paradigms for Ethyl 3 Morpholino 3 Oxopropanoate

Exploration of Novel Synthetic Routes and Catalytic Systems

The advancement of synthetic chemistry offers new avenues for the production of Ethyl 3-morpholino-3-oxopropanoate and its analogs, focusing on efficiency, selectivity, and sustainability. While traditional methods involve the reaction of ethyl 3-chloro-3-oxopropanoate with morpholine (B109124), future research is expected to explore more sophisticated and greener alternatives.

Key areas of exploration include: